Decyl laurate

Description

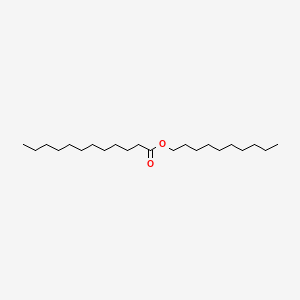

Structure

2D Structure

Properties

IUPAC Name |

decyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPXDXJBAYUBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067985 | |

| Record name | Dodecanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dodecanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36528-28-6 | |

| Record name | Dodecanoic acid, decyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36528-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036528286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, decyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9WH65CUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Decyl Laurate

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of individual components within a mixture. For a compound like decyl laurate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust analytical solutions, particularly when coupled with advanced detection technologies. The selection of the appropriate method depends on the sample matrix, the required sensitivity, and the analytical objective, such as purity assessment or quantification in a complex product.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound and other fatty acid esters. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column, before being detected by a mass spectrometer. researchgate.net The MS fragments the analyte molecules into characteristic ions, providing a unique mass spectrum that acts as a chemical fingerprint for definitive identification. phcogj.com

For complex mixtures, GC-MS provides excellent separation and selectivity. diva-portal.org The analysis of fatty acids often involves a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs), which improves chromatographic performance. diva-portal.orgacs.org this compound, being an ester, may be analyzed directly or as part of a broader FAMEs profile.

A significant advantage of GC-MS is its capacity for multi-analyte detection, allowing the simultaneous quantification of numerous compounds in a single analytical run. nih.gov This is particularly useful when analyzing this compound in the context of commercial products or environmental samples, where it may be present with other esters and related substances. nih.govnih.gov

Methods have been developed for the simultaneous determination of dozens of fatty acids or other substances migrating from materials. diva-portal.orgnih.gov These methods typically use a non-polar or mid-polar capillary column (e.g., HP-5MS) and a temperature gradient program to separate the analytes over time. diva-portal.org Quantification is often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific characteristic ions for each target analyte. diva-portal.orggavinpublishers.com This approach enhances sensitivity and selectivity, allowing for accurate quantification even at low concentrations. gavinpublishers.com The use of internal standards is common to ensure accuracy and precision. eurl-pesticides.eu Such strategies have been successfully applied to quantify ethyl laurate and other esters in beverages and to analyze fatty acid profiles in various oils. nih.govdiva-portal.org

| Parameter | Setting/Description | Reference |

|---|---|---|

| GC System | Agilent 7890B | diva-portal.org |

| MS System | Agilent 5977A | diva-portal.org |

| Column | HP-5MS UI (30 m × 0.250 mm × 0.25 µm) | diva-portal.org |

| Carrier Gas | Helium at 1.0 mL/min | diva-portal.org |

| Injector Temperature | 250 °C | diva-portal.org |

| Detection Mode | Selected Ion Monitoring (SIM) | diva-portal.orggavinpublishers.com |

| Quantification | Based on characteristic ions for each FAME. | diva-portal.orgacs.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) represents a powerful analytical technique for the separation and analysis of complex mixtures, such as those containing fatty acid esters like this compound. chula.ac.thresearchgate.net This method provides a significant enhancement in separation capacity and resolution compared to conventional one-dimensional gas chromatography. chula.ac.th In a GCxGC system, the sample is subjected to two distinct separation stages, utilizing two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column). researchgate.net

The effluent from the first-dimension column is continuously trapped, concentrated, and then re-injected into the second-dimension column via a modulator. researchgate.net This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. researchgate.net For fatty acid esters, this results in well-ordered patterns where compounds are grouped according to their carbon number and degree of unsaturation, facilitating easier identification. researchgate.netacs.org This high-resolution approach is invaluable for distinguishing this compound from other structurally similar esters that might be present in a sample matrix, such as in biodiesel or cosmetic formulations. acs.orgcapes.gov.br The enhanced peak capacity allows for the detailed characterization and potential quantification of individual esters in a single analytical run. capes.gov.br

Table 1: Illustrative GCxGC Parameters for Fatty Acid Ester Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

|---|---|---|

| Column Type | Nonpolar (e.g., DB-5) | Polar (e.g., BPX-50) |

| Typical Length | 30 m | 1-2 m |

| Separation Basis | Boiling Point / Volatility | Polarity |

| Modulator | Cryogenic or Flow-based | N/A |

| Modulation Period | 4-8 seconds | N/A |

Thin-Layer Chromatography (TLC) for this compound Separation

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective chromatographic method used for the separation, identification, and purity assessment of compounds. ijpsjournal.comazecs.az The technique operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a liquid mobile phase (an eluting solvent). azecs.azrockefeller.edu

For the analysis of this compound, TLC can be effectively used to monitor the progress of its synthesis (e.g., from lauric acid and decanol) or to check its purity. The separation is based on polarity. rockefeller.edu this compound, being a nonpolar ester, will have a weak affinity for the polar silica gel stationary phase and will be carried further up the plate by a nonpolar mobile phase, resulting in a high Retention Factor (Rf) value. In contrast, more polar reactants, such as lauric acid (due to its carboxylic acid group) and decanol (B1663958) (due to its hydroxyl group), will interact more strongly with the silica gel and travel a shorter distance, exhibiting lower Rf values. Visualization can be achieved using methods like iodine vapor or specific stains that react with the functional groups. researchgate.netfujifilm.com

Table 2: Hypothetical TLC Separation of a this compound Synthesis Mixture

| Compound | Key Functional Group | Expected Polarity | Expected Rf Value* |

|---|---|---|---|

| This compound | Ester (-COO-) | Low | High |

| Lauric Acid | Carboxylic Acid (-COOH) | High | Low |

| Decanol | Alcohol (-OH) | Medium | Medium |

*Relative values assuming a polar stationary phase (silica gel) and a moderately nonpolar mobile phase.

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. pjoes.comwikipedia.org An FTIR spectrum provides information on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its ester structure and long hydrocarbon chains.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. gcms.cz Another key indicator is the set of bands for the C-O stretching vibrations, also characteristic of the ester functional group. Additionally, intense bands corresponding to the C-H stretching and bending vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups that constitute the decyl and lauryl alkyl chains are observed. figshare.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2927 | Asymmetric C-H Stretch | -CH₂- |

| ~2855 | Symmetric C-H Stretch | -CH₂- |

| ~1734 | C=O Stretch | Ester |

| ~1453 | C-H Bend (Scissoring) | -CH₂- |

| ~1177 | C-O Stretch | Ester |

Data based on spectra for dothis compound. figshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). researchgate.net

Solution-State NMR Analysis

In solution-state NMR, the analysis of this compound provides a detailed map of its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum displays distinct signals for the different types of protons in the molecule. The terminal methyl groups (CH₃) of both the decyl and lauryl chains appear as a characteristic triplet at a high field (low δ value). The methylene group attached to the ester oxygen (-O-CH₂-) from the decyl alcohol portion appears as a triplet at a lower field than the other methylene groups due to the deshielding effect of the oxygen atom. Similarly, the methylene group adjacent to the carbonyl carbon (α-CH₂) from the lauric acid portion also appears as a distinct triplet. The numerous other methylene groups in the interior of the two alkyl chains overlap to form a large, complex multiplet. figshare.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the ester group is highly deshielded and appears at a very low field (~173 ppm). The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) also appears at a relatively low field. The remaining methylene and methyl carbons of the alkyl chains are found at higher fields. figshare.com

Table 4: ¹H and ¹³C NMR Chemical Shifts for this compound (Dothis compound)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~4.05 | Triplet | -O-CH₂ - (from decyl group) |

| ~2.27 | Triplet | -CH₂ -C=O (from lauryl group) | |

| ~1.60 | Multiplet | -O-CH₂-CH₂ - and -CH₂ -CH₂-C=O | |

| ~1.26 | Multiplet | Bulk -(CH₂ )n- chains | |

| ~0.88 | Triplet | Terminal -CH₃ groups | |

| ¹³C NMR | ~173.38 | Singlet | C =O (Ester carbonyl) |

| ~64.17 | Singlet | -O-CH₂ - (from decyl group) | |

| ~34.82 | Singlet | -CH₂ -C=O (from lauryl group) | |

| ~31.94 - 22.72 | Multiple Signals | Bulk -(CH₂ )n- and terminal CH₃ carbons | |

| ~14.13 | Singlet | Terminal -CH₃ |

Data interpreted from values reported for dothis compound and similar fatty acid esters. figshare.commdpi.com

Solid-State NMR Investigations

Solid-state NMR (ssNMR) spectroscopy is a powerful method for investigating the structure, packing, and dynamics of molecules in the solid state. bruker.com Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich structural information. Techniques such as Cross-Polarization Magic Angle Spinning (CPMAS) are typically employed to obtain high-resolution spectra of solid samples. bruker.com

For a long-chain ester like this compound, ssNMR can provide insights into its solid-state properties, such as its crystalline or amorphous nature, polymorphism, and the conformation and mobility of its long alkyl chains. nih.govrsc.org By analyzing the chemical shifts and line shapes, it is possible to differentiate between carbons in rigid crystalline domains and those in more mobile amorphous regions. rsc.org For instance, the mobility of the terminal methyl group versus the methylene groups closer to the ester core can be assessed. While specific ssNMR studies on this compound are not prevalent, analysis of similar long-chain fatty acid esters demonstrates the utility of this technique in characterizing molecular packing and dynamics in the solid phase. nih.govscispace.com

Table 5: Principles and Applications of Solid-State NMR for this compound

| Technique/Parameter | Principle | Information Gained for this compound |

|---|---|---|

| Magic Angle Spinning (MAS) | Sample is spun at a high frequency at the "magic angle" (54.74°) to average out anisotropic interactions. | Increases spectral resolution, allowing for the observation of individual carbon sites. |

| Cross-Polarization (CP) | Magnetization is transferred from abundant ¹H nuclei to dilute ¹³C nuclei. | Enhances the signal of ¹³C nuclei, reducing experiment time. |

| Chemical Shift Anisotropy | The chemical shift of a nucleus depends on the orientation of the molecule relative to the magnetic field. | Provides information on the local electronic environment and molecular conformation. |

| Relaxation Times (T₁) | Measures the time for nuclear spins to return to thermal equilibrium. | Gives insights into molecular dynamics and mobility of different parts of the molecule (e.g., alkyl chains vs. ester core). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structural details of molecules through the analysis of their fragmentation patterns. For this compound, MS confirms its molecular weight and provides characteristic fragment ions that are crucial for its identification.

The molecular formula of this compound is C22H44O2, which corresponds to a computed molecular weight of approximately 340.6 g/mol . nih.govnih.gov The exact mass is 340.334130642 Da. nih.govnih.gov In a typical mass spectrum of this compound obtained via gas chromatography-mass spectrometry (GC-MS), the molecular ion peak (M+) may be observed, although it can be of low intensity due to the susceptibility of esters to fragmentation. nih.gov

The fragmentation of this compound under electron ionization (EI) follows predictable pathways for long-chain esters. capes.gov.br The fragmentation pattern is a reproducible "fingerprint" that provides valuable structural information. nih.gov Cleavage of the C-O bond next to the carbonyl group is a common fragmentation pathway for esters. capes.gov.br This can result in the formation of an acylium ion and an alkoxy radical, or vice-versa. Another significant fragmentation process for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound (NIST Number 413928). nih.gov This data indicates key fragment ions (m/z values) that are characteristic of this compound, which are invaluable for its identification in complex mixtures. nih.govjordilabs.com

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H44O2 | nih.gov |

| Computed Molecular Weight | 340.6 g/mol | nih.govnih.gov |

| Exact Mass | 340.334130642 Da | nih.govnih.gov |

| NIST Number | 413928 | nih.gov |

| m/z Top Peak | 57 | nih.gov |

| m/z 2nd Highest Peak | 43 | nih.gov |

| m/z 3rd Highest Peak | 55 | nih.gov |

Raman Spectroscopy for Vibrational Fingerprinting

The Raman spectrum of this compound is characterized by several key vibrational bands corresponding to the different functional groups present in the molecule. The long alkyl chains (both the decyl and lauryl moieties) give rise to strong signals in the C-H stretching region (typically 2800-3000 cm⁻¹). rsc.org Specific modes within this region, such as the symmetric and asymmetric stretching of CH2 and CH3 groups, provide information about the conformation and packing of the alkyl chains. rsc.org

The ester group also has characteristic Raman bands. The C=O stretching vibration of the ester carbonyl group is typically observed in the region of 1730-1750 cm⁻¹. nih.govnih.gov The C-O stretching vibrations of the ester linkage also produce distinct peaks in the fingerprint region (below 1500 cm⁻¹). nih.gov

Analysis of the Raman spectrum can reveal information about the degree of conformational order within the this compound molecules. For instance, the intensity and position of certain bands can indicate whether the alkyl chains are in a more ordered, all-trans conformation or a more disordered, gauche conformation. nih.gov

Table 2: Characteristic Raman Bands for Fatty Acid Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source |

|---|---|---|

| C=O Stretch (Ester) | 1730 - 1750 | nih.govnih.gov |

| CH₂ Scissoring | ~1448 | nih.gov |

| CH₂ Twisting/Wagging | 1200 - 1400 | researchgate.net |

| C-C Skeletal Stretches | 1000 - 1200 | researchgate.net |

| C-H Stretches (CH₂, CH₃) | 2800 - 3000 | rsc.org |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. researchgate.net For long-chain molecules like this compound, XRD can provide information about the packing of the molecules in the solid state, including the lamellar spacing and the sub-cell packing of the alkyl chains. nih.govnih.gov While this compound is a liquid at room temperature, its crystalline structure can be studied at lower temperatures. nih.gov

Studies on homologous series of long-chain esters have shown that they typically crystallize in a lamellar structure, where the molecules are arranged in layers. nih.govrsc.org The long spacing, which corresponds to the thickness of these layers, is a key parameter obtained from XRD data and is a linear function of the number of carbon atoms in the molecule for many esters. nih.gov The crystal structure of these esters can exhibit polymorphism, meaning they can exist in different crystalline forms depending on the conditions of crystallization. nih.gov

The alkyl chains within the layers typically pack in a sub-cell, which can be orthorhombic or triclinic, among others. researchgate.net The dimensions of this sub-cell can be determined from the wide-angle region of the XRD pattern. The degree of unsaturation and the length of the fatty acid chain have been shown to influence the type of sub-cell packing in related phytosterol esters. mdpi.com

Table 3: Typical Structural Information from XRD of Long-Chain Esters

| Parameter | Description | Source |

|---|---|---|

| Long Spacing (d) | Thickness of the molecular layers (lamellae). | nih.govnih.gov |

| Sub-cell Packing | Arrangement of alkyl chains within the layers (e.g., orthorhombic, triclinic). | researchgate.net |

| Polymorphism | Existence of multiple crystalline forms. | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. anton-paar.comfilab.fr

For an organic molecule like this compound, XPS analysis would primarily focus on the C 1s and O 1s core level spectra. The binding energies of these core electrons are sensitive to the local chemical environment of the atoms. cern.ch

The C 1s spectrum of this compound would be expected to show at least three distinct peaks corresponding to the different types of carbon atoms present:

Carbon atoms in the alkyl chains (C-C, C-H bonds).

The carbon atom of the carbonyl group (C=O).

The carbon atom singly bonded to the ester oxygen (C-O).

Similarly, the O 1s spectrum would show components corresponding to the carbonyl oxygen (C=O) and the ester oxygen (C-O). thermofisher.com The relative areas of these peaks can be used to quantify the stoichiometry of the different chemical species on the surface. Adventitious carbon contamination is often used as a charge reference for XPS spectra, with the C-C component typically set to a binding energy of 284.8 eV. thermofisher.com

Table 4: Expected Binding Energies for Functional Groups in this compound

| Element | Functional Group | Approximate Binding Energy (eV) | Source |

|---|---|---|---|

| Carbon (C 1s) | C-C, C-H | ~284.8 | thermofisher.com |

| C-O | ~286 | thermofisher.com | |

| C=O | 288 - 290 | thermofisher.com | |

| Oxygen (O 1s) | C=O | 531.5 - 532 | thermofisher.com |

| C-O | ~533 | thermofisher.com |

Small-Angle X-ray Scattering (SAXS) for Nanostructural Insights

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. anton-paar.comthermofisher.com It is particularly useful for characterizing the size, shape, and arrangement of nanoparticles, polymers, surfactants, and other nanostructured materials. xenocs.com For a compound like this compound, SAXS can provide insights into its behavior in solution or in formulations where it may form self-assembled structures. researchgate.netsynchrotron-soleil.fr

While this compound itself is a single molecule, in certain environments, such as in mixtures with other components or at interfaces, it can participate in the formation of larger nanostructures like micelles or emulsions. researchgate.net SAXS can be used to determine the size and shape of these aggregates. researchgate.netsynchrotron-soleil.fr

Table 5: Nanostructural Parameters Obtainable from SAXS

| Parameter | Description | Source |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size of the scattering objects. | synchrotron-soleil.fr |

| Particle Shape | Information on whether the nanostructures are spherical, cylindrical, lamellar, etc. | researchgate.netsynchrotron-soleil.fr |

| Particle Size Distribution | The range and distribution of sizes of the nanostructures. | xenocs.com |

| Interparticle Interactions | Information on the arrangement and interactions between nanostructures. | nanomelbourne.com |

Theoretical and Computational Chemistry Studies of Decyl Laurate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique has been widely applied to investigate the behavior of surfactants and esters, including those structurally related to decyl laurate, providing detailed information on their aggregation, interfacial properties, and interactions. mdpi.commdpi.comijcce.ac.ir

The self-assembly of laurate esters and related amphiphilic molecules into structures like micelles and bilayers is a key area of investigation using MD simulations. nih.govsemanticscholar.org These simulations can spontaneously predict the aggregation of individual molecules from a random distribution into organized structures. nih.gov The morphology of these aggregates, whether spherical micelles, worm-like micelles, or bilayers, is influenced by factors such as molecular concentration and the surrounding chemical environment. nih.gov

For instance, studies on lauric acid, the parent carboxylic acid of this compound, have shown that its self-assembly is pH-dependent. researchgate.net At high pH, lauric acid molecules, existing as laurate ions, tend to form spherical micelles due to electrostatic repulsion between their charged head groups. nih.govresearchgate.net At lower pH values, they are more likely to form bilayers. nih.govresearchgate.net The transition between these structures is cooperative and occurs as the degree of ionization changes. nih.gov The balance between the hydrophobic attraction of the alkyl chains and the electrostatic repulsion of the head groups is a critical determinant of the final aggregate morphology. nih.gov

Simulations have also explored the aggregation of various fatty acid esters. For example, studies on palm kernel oil-based wax esters, which include oleyl laurate, have used MD simulations to predict the self-assembly process and the shape of the resulting aggregates in the presence of surfactants like Tween 80. semanticscholar.org These simulations provide an atomic-level view of how different ester molecules co-assemble. semanticscholar.org

| Parameter | Observation | Structural Outcome | Source |

|---|---|---|---|

| pH | Low to intermediate pH (higher protonation) | Bilayer formation | nih.govresearchgate.net |

| pH | High pH (higher ionization to laurate) | Spherical micelle formation | nih.govresearchgate.net |

| Concentration | Aggregation number of 30 vs. 40 molecules | Shifts the pH range of bilayer-to-micelle transition | nih.gov |

| Alkyl Chain Length | Shorter chains (e.g., C8) vs. longer chains (e.g., C12) | Shorter chains favor micelles due to decreased hydrophobic attraction | nih.gov |

MD simulations are instrumental in elucidating how laurate esters and similar molecules adsorb and orient themselves at various interfaces, such as air-water, oil-water, and solid-water interfaces. mdpi.commdpi.com This is crucial for understanding their roles as emulsifiers, wetting agents, and in other surface-active applications. mdpi.com

A study on methyl laurate at a sub-bituminous coal-water interface revealed that the molecule adsorbs with its polar ester head group directed towards the coal surface, forming hydrogen bonds with oxygen-containing functional groups. mdpi.com The hydrophobic lauryl tail is oriented away from the surface, towards the water phase, which enhances the hydrophobicity of the coal surface. mdpi.com This orientation is key to its function as a collector in flotation processes. mdpi.com The simulations showed that methyl laurate forms a more effective and widely spread network structure on the coal surface compared to non-polar molecules like dodecane (B42187). mdpi.com

The orientation of laurate esters at interfaces is a dynamic process. Initially, molecules may be randomly oriented, but they reorient themselves to achieve a thermodynamically stable state. mdpi.com At the air-water interface, for example, surfactants arrange themselves to minimize the free energy of the system, with hydrophobic tails pointing towards the air and hydrophilic heads towards the water. researchgate.net The packing density and orientation of the adsorbed molecules at the interface are critical factors determining the surface tension reduction. researchgate.net

| Characteristic | Finding | Implication | Source |

|---|---|---|---|

| Adsorption Mechanism | Ester head group adsorbs onto the coal surface. | Stronger interaction with the surface compared to non-polar analogues. | mdpi.com |

| Molecular Orientation | Hydrophobic tail extends into the aqueous phase. | Increases surface hydrophobicity. | mdpi.com |

| Adsorbed Structure | Forms a network-like structure on the surface. | More effective surface coverage and water barrier. | mdpi.com |

| Interaction Energy | Higher interaction energy with coal compared to dodecane. | Favors diffusion and stable adsorption. | mdpi.com |

Computational studies, particularly MD simulations, provide insights into the interaction of laurate esters with other molecules, such as proteins, polymers, and drug molecules. capes.gov.brresearchgate.netnih.gov These interactions are fundamental to the formulation of cosmetics, foods, and pharmaceuticals.

For example, MD simulations have been used to study the binding of laurate to the protein β-lactoglobulin. researchgate.netnih.gov These studies revealed that the binding energetics are distinct from similar molecules like dodecyl sulfate (B86663). The interaction with laurate is entropically driven, a classic hydrophobic signature, suggesting that the release of ordered water molecules from the binding site is a key factor. researchgate.netnih.gov The simulations showed specific interactions, such as the carboxylate group of laurate interacting with lysine (B10760008) residues at the entrance of the protein's binding cavity. researchgate.net

In the context of surfactant systems, laurate esters have been shown to interact to a greater extent than stearate (B1226849) esters when associating with various benzoic acid derivatives. capes.gov.br This suggests that the shorter lauryl chain allows for more effective interaction within the palisade layer of surfactant micelles. capes.gov.br The nature of the fatty acid moiety significantly influences the degree of interaction. capes.gov.br

The flexibility of the decyl and laurate chains allows the this compound molecule to adopt numerous conformations. MD simulations can map the conformational landscape and structural dynamics of such molecules. While specific studies on this compound are not prevalent, research on related molecules provides relevant insights. For instance, conformational analysis of 2-hexylthis compound indicates significant flexibility, with 25 freely rotating bonds, which contributes to its properties as an emollient.

Simulations of lauric acid and dodecyl sulfate bound to β-lactoglobulin have shown that ligand binding affects the protein's structural dynamics, causing changes in the conformation and fluctuation of specific loops at the entrance to the binding cavity. researchgate.net The analysis of molecular trajectories from MD simulations allows for the characterization of these dynamic changes, providing a deeper understanding of the structure-function relationship. researchgate.net

Interaction Mechanisms with Other Molecular Species

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. youtube.com These methods can determine electronic structure, bonding characteristics, and predict spectroscopic properties. uio.no

Quantum chemical calculations can provide a detailed picture of the electronic structure of this compound. Although specific published studies focusing solely on the quantum chemistry of this compound are limited, the principles can be applied to understand its bonding. The ester group (-COO-) is the most electronically significant feature. It exhibits resonance, leading to a delocalization of pi electrons across the oxygen and carbon atoms. This creates a planar configuration for the ester group and results in partial negative charges on the oxygen atoms and a partial positive charge on the carbonyl carbon.

Conformational Energy Landscapes

The conformational flexibility of this compound, an ester composed of a twelve-carbon laurate chain and a ten-carbon decyl chain, is a critical determinant of its macroscopic physical properties. This flexibility arises from the potential for rotation around the numerous single bonds within its structure. The study of the molecule's potential energy as a function of these rotational degrees of freedom gives rise to its conformational energy landscape. This landscape is a complex, multi-dimensional surface featuring numerous energy minima, which correspond to stable or metastable conformers, and saddle points that represent the energy barriers for transitioning between these conformations. aip.orgmun.ca

| Conformer Type | Key Dihedral Angles (Illustrative) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Global Minimum (e.g., Fully Extended) | All C-C-C-C chains ≈ 180° (anti) | 0 (Reference) | A linear, elongated conformation maximizing van der Waals forces between molecules. |

| Local Minimum (e.g., Gauche Kink) | One C-C-C-C ≈ ±60° (gauche) | ~2-5 | A bent conformation caused by a rotation in one of the alkyl chains. |

| Local Minimum (e.g., L-Shape) | Multiple gauche interactions | >5 | A significantly folded conformation, potentially with the two chains oriented perpendicularly. u-tokyo.ac.jp |

| Transition State | Intermediate angles between minima | Variable (Energy Barrier) | The highest energy point on the lowest energy path between two stable conformers. |

Cheminformatics and QSAR/QSPR Modeling (Non-Toxicological Applications)

Cheminformatics applies computational methods to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models being cornerstone techniques. nih.gov These models establish a mathematical correlation between the quantitative structural features of molecules (known as molecular descriptors) and their biological activities (QSAR) or physicochemical properties (QSPR). orientjchem.orgisarpublisher.com For non-toxicological applications, QSPR models are particularly valuable for predicting the physical and chemical behavior of compounds like this compound, guiding product formulation, and optimizing synthesis processes without the need for extensive empirical testing. isarpublisher.com

Predictive Modeling for Synthetic Optimization Parameters

The synthesis of this compound is typically achieved through the esterification of lauric acid with decanol (B1663958), a reaction that can be influenced by several parameters, including temperature, catalyst type and concentration, and the molar ratio of reactants. dergipark.org.tr Predictive modeling, using QSAR/QSPR principles, can be employed to optimize these conditions for maximum yield and efficiency. mdpi.com

In this approach, a dataset is compiled from experiments run under various conditions. Molecular descriptors for the reactants (lauric acid, decanol) and catalyst are calculated, alongside the experimental parameters. A statistical model is then trained to predict an outcome, such as reaction yield or rate. dergipark.org.trmdpi.com For instance, studies on other esterification reactions have successfully used models like multiple linear regression (MLR) or artificial neural networks (ANN) to identify the optimal set of conditions. mdpi.comnih.gov These models can quantify the influence of each parameter; for example, an analysis might reveal that conversion primarily depends on temperature and reactant molar ratio. dergipark.org.tr By using a validated model, chemists can predict the outcome of a planned synthesis, saving time and resources. nih.gov

| Parameter Type | Example Variable | Role in Model | Potential Influence on Synthesis |

|---|---|---|---|

| Input (Reactant Descriptors) | Molecular Weight, pKa of Lauric Acid | Independent Variable | Relates substrate reactivity to reaction rate. nih.gov |

| Input (Process Conditions) | Temperature (°C) | Independent Variable | Affects reaction kinetics and equilibrium position. mdpi.com |

| Input (Process Conditions) | Catalyst Loading (wt%) | Independent Variable | Increases reaction rate up to a certain threshold. dergipark.org.tr |

| Input (Process Conditions) | Reactant Molar Ratio (Decanol:Lauric Acid) | Independent Variable | Shifts the reaction equilibrium to favor product formation. dergipark.org.tr |

| Output (Predicted Property) | Reaction Yield (%) | Dependent Variable | The target property to be maximized for process efficiency. |

Structural Feature Correlations with Physicochemical Behavior in Non-Biological Systems

The physicochemical properties of this compound are a direct consequence of its molecular structure: a polar ester head group attached to two substantial nonpolar alkyl chains (a C10 chain from the alcohol and a C12 chain from the carboxylic acid). chemguide.co.uk QSPR models are adept at correlating these structural features with macroscopic properties like viscosity, boiling point, and solubility. solubilityofthings.com

The long, saturated hydrocarbon chains (22 carbons in total) are the dominant feature, imparting a strong hydrophobic (nonpolar) character to the molecule. This leads to very low solubility in water but high solubility in nonpolar organic solvents. solubilityofthings.com The length of the alkyl chains significantly influences van der Waals forces between molecules; longer chains lead to stronger attractions, which generally increases properties like boiling point, viscosity, and melting point when compared to shorter-chain esters. solubilityofthings.commdpi.com For example, the flash point of fatty acid esters increases with the length of the alcohol's alkyl radical. mdpi.com The ester group itself (–COO–) introduces polarity and allows for dipole-dipole interactions, but it cannot act as a hydrogen bond donor, and its influence is diminished by the large nonpolar chains. This structure makes this compound an effective emollient or lubricant in various formulations.

| Structural Feature | Resulting Physicochemical Property | Underlying Principle | Practical Implication |

|---|---|---|---|

| Long Alkyl Chains (C10 + C12) | Low Water Solubility | The large nonpolar hydrocarbon portion dominates the molecule's character, making it hydrophobic. solubilityofthings.com | Useful in water-resistant formulations or as a non-aqueous solvent. |

| Total Molecular Weight (~340.6 g/mol) | High Boiling Point / Low Volatility | Increased van der Waals forces between large molecules require more energy to overcome for vaporization. mdpi.com | Acts as a stable, non-volatile base in cosmetic or industrial formulations. |

| Ester Functional Group (-COO-) | Moderate Polarity | The C=O and C-O bonds create a permanent dipole, but it is masked by the long alkyl chains. chemguide.co.uk | Allows for some interaction with semi-polar substances and surfaces. |

| Flexibility of Alkyl Chains | Liquid at Room Temperature (Relatively Low Melting Point) | The ability of the chains to adopt various non-linear conformations disrupts efficient crystal packing. chemguide.co.uk | Functions as a fluid oil, making it suitable as a lubricant or spreading agent. |

| Overall Structure | Interfacial Tension Reduction | As an amphiphilic molecule, it orients at oil-water interfaces, though its surfactant properties are weak compared to molecules with more polar heads. acs.org | Can act as a co-emulsifier or stabilizer in emulsions. |

Environmental Fate and Transformation Pathways of Decyl Laurate

Biodegradation Mechanisms

Biodegradation is a key process in the environmental breakdown of decyl laurate, primarily facilitated by the metabolic activities of diverse microorganisms. The ester linkage and the long alkyl chains of the molecule are susceptible to microbial enzymatic attack, leading to its transformation into simpler, readily metabolizable substances.

Aerobic Degradation Pathways of Laurate Esters

Under aerobic conditions, the biodegradation of laurate esters, including this compound, typically proceeds through two main pathways. The initial and most common step is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by microbial lipases or esterases, which cleave the ester linkage to yield decyl alcohol (decanol) and lauric acid. europa.eu

Following hydrolysis, both degradation products enter separate metabolic pathways. Decyl alcohol is oxidized to its corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized. Lauric acid, a saturated fatty acid, undergoes β-oxidation. This is a well-established metabolic process where the fatty acid is sequentially shortened by two-carbon units, producing acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Krebs cycle) for energy production, ultimately leading to the formation of carbon dioxide and water.

An alternative, though less common, aerobic pathway involves the oxidation of the alkyl chain of the intact ester. This can occur at the terminal (ω-oxidation) or sub-terminal positions of either the decyl or lauryl chain. This process introduces a hydroxyl group, which is subsequently oxidized to a carboxylic acid. The resulting molecule can then be further degraded.

Anaerobic Transformation Processes

In the absence of oxygen, the transformation of laurate esters is also possible, although the specific pathways and microbial consortia involved can differ from aerobic processes. Anaerobic degradation is a critical process in environments such as sediments, water-logged soils, and anaerobic digesters in wastewater treatment plants. nih.gov

Similar to aerobic degradation, the initial step in anaerobic transformation is the hydrolysis of the ester bond, yielding decanol (B1663958) and lauric acid. This hydrolytic step is carried out by anaerobic or facultative anaerobic bacteria. nih.gov Under methanogenic conditions, the resulting long-chain fatty acids like lauric acid are typically degraded through a process involving syntrophic bacteria and methanogenic archaea. The bacteria break down the fatty acid into smaller molecules like acetate (B1210297), hydrogen, and carbon dioxide, which are then utilized by methanogens to produce methane.

Role of Microbial Enzymes in Degradation

Microbial enzymes, particularly lipases and esterases, are central to the biodegradation of this compound. nih.gov These enzymes exhibit catalytic activity towards the ester bonds of triacylglycerols and other fatty acid esters. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are produced by a wide variety of bacteria, yeasts, and fungi. nih.govwalshmedicalmedia.com

The yeast Malassezia furfur, a common inhabitant of human skin, has demonstrated the ability to hydrolyze synthetic fatty acid esters. medicaljournals.senih.gov Studies have shown that the hydrolysis of decyl oleate (B1233923), an ester with a similar structure to this compound, is carried out by this yeast, although the rate is dependent on the inoculum size. medicaljournals.senih.gov This indicates that lipases from resident skin microflora can contribute to the breakdown of esters present in topical applications.

Lipases from various bacterial genera are also highly effective. For instance, lipases from Thermosyntropha lipolytica, an anaerobic thermophilic bacterium, show high activity towards long-chain fatty acid esters, with a preference for p-nitrophenyl laurate. nih.gov Similarly, a lipase (B570770) isolated from a Bacillus species demonstrated high affinity for p-nitrophenyl laurate as a substrate. scielo.br The table below summarizes some microbial sources of lipases capable of degrading laurate esters.

| Microorganism | Enzyme | Substrate Specificity Noted | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Malassezia furfur | Lipase/Esterase | Decyl oleate, Ethyl esters, Isopropyl esters | - | 35 | medicaljournals.senih.gov |

| Thermosyntropha lipolytica | LipA and LipB | p-Nitrophenyl laurate, Trioleate | 9.4 - 9.6 | ~96 | nih.gov |

| Bacillus sp. | Lipase | p-Nitrophenyl laurate | 9.0 | 60 | scielo.br |

| Geotrichum candidum | Lipase | Used for synthesis of Decyl oleate (implies hydrolytic capability) | - | 50 (for synthesis) | researchgate.net |

Identification of Degradation Products (Excluding Toxicity)

The primary and initial degradation products of this compound resulting from both biotic and abiotic hydrolysis are its constituent alcohol and fatty acid.

Decyl alcohol (1-Decanol): A straight-chain fatty alcohol with ten carbon atoms.

Lauric acid (Dodecanoic acid): A saturated fatty acid with twelve carbon atoms. europa.eunih.gov

These initial products are not persistent in the environment and are subject to further microbial degradation. As described in the aerobic and anaerobic pathways, decyl alcohol is oxidized, and lauric acid is broken down via β-oxidation. The ultimate degradation products under aerobic conditions are carbon dioxide and water. Under anaerobic conditions, the final products are primarily methane, carbon dioxide, and water.

Gas chromatography analysis following the hydrolysis of decyl oleate by Malassezia furfur confirmed the release of the corresponding free fatty acid (oleic acid), indicating that the primary degradation products of this compound under similar conditions would be lauric acid and decanol. medicaljournals.se

Abiotic Degradation Processes

In addition to biodegradation, this compound can be degraded by non-biological chemical processes in the environment. The most significant of these is hydrolysis.

Hydrolysis Kinetics of this compound

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For an ester like this compound, hydrolysis breaks the ester bond, yielding the parent alcohol and carboxylic acid. The rate of this reaction is highly dependent on pH and temperature.

However, under alkaline conditions, the hydrolysis rate increases substantially. Studies on the alkaline hydrolysis of various synthetic organic esters show that they are typically short-lived in highly alkaline aqueous phases (e.g., pH 13) at room temperature. chemrxiv.org The table below presents estimated hydrolytic half-lives for a range of carboxylic acid esters at different pH values, illustrating the general trend of increasing hydrolysis rate with increasing pH.

| pH | Estimated Hydrolytic Half-Life Range for Various Esters | Reference |

|---|---|---|

| 2.8 | 10 days to 370 years | core.ac.uk |

| 4.0 | 18 days to 4,900 years | core.ac.uk |

| 7.0 | 1.8 days to 470 years | core.ac.uk |

| 9.0 | 26 minutes to 5.1 years | core.ac.uk |

This data suggests that while this compound is expected to be relatively stable against abiotic hydrolysis in neutral environmental waters, its degradation via this pathway would be accelerated in alkaline environments.

Photolytic Degradation Studies

Direct experimental studies on the photolytic degradation of this compound are not extensively available in peer-reviewed literature. However, its susceptibility to photodegradation can be inferred from its chemical structure and data on similar long-chain aliphatic esters (LCAE).

Fatty acid esters can undergo degradation in the environment through various processes, including indirect photodegradation. In the atmosphere, chemical compounds are primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals. For related short-chain methyl esters, estimated half-lives (DT50) in the air are in the range of hours, suggesting that if this compound were to volatilize, it would be susceptible to this degradation pathway. europa.eu

Studies on other fatty acid esters, such as fatty acid methyl esters (FAMEs), have shown that unsaturated esters are more readily degraded through photo-oxidation than their saturated counterparts. researchgate.net As this compound is a saturated ester, it is expected to be relatively more persistent against direct photo-oxidation compared to unsaturated esters. researchgate.net The primary degradation pathway for saturated esters in the environment is typically biotic (biodegradation) rather than abiotic processes like photolysis. europa.eueuropa.eu

The ECHA registration dossier for a category of related substances, "Fatty acids, C8-C18 (even numbered), decyl esters," indicates that phototransformation in water and soil is not considered a significant fate process for these long-chain esters. europa.eu This is largely due to their very low water solubility and strong tendency to adsorb to soil and sediment, which reduces their presence in the water column where direct photolysis would occur. europa.eueuropa.eu

| Degradation Pathway | Relevance for this compound (and similar LCAEs) | Research Findings Summary |

| Atmospheric Photodegradation | Potentially relevant if volatilized. | Susceptible to indirect degradation by OH radicals. europa.eu |

| Aqueous Photodegradation (Photolysis) | Not considered a major pathway. | Low water solubility and high sorption limit exposure in the water column. europa.eueuropa.eu |

| Soil Photodegradation | Not considered a major pathway. | Limited light penetration into soil and strong sorption to soil particles minimize this process. europa.eu |

Environmental Distribution and Partitioning Behavior (Excluding Bioaccumulation for Safety)

The environmental distribution of this compound is governed by its physicochemical properties, primarily its low water solubility and high lipophilicity (fat-loving nature).

Sorption to Soil and Sediment Matrices

Sorption is a key process dictating the environmental fate of hydrophobic compounds like this compound. ecetoc.org Due to its long alkyl chains, this compound has very low solubility in water and a high octanol-water partition coefficient (log Kow), a measure of hydrophobicity. This causes it to preferentially move from water to solid phases, such as soil organic matter and sediment. europa.euecetoc.org

The extent of sorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For the Long Chain Aliphatic Ester (LCAE) category, which includes this compound, log Koc values are estimated to be greater than 5. europa.eu This high value indicates a strong potential for adsorption to organic particles in soil and sediment. europa.euindustrialchemicals.gov.au Consequently, if released into an aquatic environment, this compound is expected to partition significantly from the water column to the sediment. europa.eu Similarly, in terrestrial environments, its movement will be limited due to strong binding to soil organic matter. ecetoc.org

The primary mechanism for this sorption is hydrophobic interaction between the nonpolar alkyl chains of the ester and the organic carbon fraction of soil and sediment. ecetoc.org

Table 5.3.1: Sorption Potential based on Physicochemical Properties

| Property | Estimated Value for this compound / LCAEs | Implication for Sorption |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | > 7 (e.g., 9.956 est.) europa.euflavscents.com | High hydrophobicity, strong driving force for partitioning out of water. |

| Water Solubility | Very low (< 1 mg/L) europa.eu | Limited presence in the aqueous phase, favoring sorption to solids. |

| Log Koc (Soil Organic Carbon Partition Coefficient) | > 5 europa.eu | Indicates strong sorption to soil and sediment organic matter. |

Volatilization Potential

The tendency of a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and its Henry's Law Constant. chemsafetypro.com

This compound is characterized by a high molecular weight (340.6 g/mol ) and, consequently, a very low vapor pressure. chemsrc.com One source estimates the vapor pressure to be approximately 0.0 mmHg at 25°C, which is effectively negligible. chemsrc.com The ECHA dossier for the broader category of Long Chain Aliphatic Esters reports a maximum vapor pressure of 0.11 Pa, confirming that these substances are essentially non-volatile. europa.eu

The Henry's Law Constant (HLC), which describes the partitioning of a chemical between air and water, is also expected to be very low. chemsafetypro.com A low HLC indicates a tendency for the chemical to remain in the water phase rather than volatilize into the air. chemsafetypro.com Given the extremely low vapor pressure and low water solubility of this compound, its volatilization from moist soil and water surfaces is not considered an important environmental fate process. europa.eu

Table 5.3.2: Physicochemical Properties Related to Volatilization

| Property | Estimated Value | Source |

|---|---|---|

| Vapor Pressure | 0.0±0.9 mmHg at 25°C | chemsrc.com |

| Vapor Pressure (LCAE Category) | < 0.0001 Pa - 0.11 Pa | europa.eu |

| Henry's Law Constant | Expected to be low | chemsafetypro.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl esters |

| Long-chain aliphatic esters (LCAEs) |

| Fatty acid methyl esters (FAMEs) |

Decyl Laurate in Advanced Material Science and Interfacial Chemistry

Crystallization Behavior and Polymorphism

The crystallization of decyl laurate and related laurate-rich systems is a complex process influenced by kinetics, additives, and the inherent polymorphic nature of the compound. Understanding these factors is key to controlling the final properties of materials in which it is a component.

Crystallization Kinetics and Mechanisms of Laurate-Rich Systems

The crystallization of fats is a critical factor that influences the structure and properties of many products. This process typically involves a sequence of temperature changes and the application of mechanical force. The kinetics of this process, including nucleation and crystal growth, are fundamental to the final material characteristics. nih.gov

The rate of cooling is another critical parameter. Slower cooling rates can lead to a lower Avrami index and a longer crystallization half-time, but a higher crystallization rate constant. cabidigitallibrary.org The initial formation of crystals, or nucleation, only occurs under conditions of supercooling, which provides the thermodynamic driving force for the process. Once nuclei are formed, they grow and develop into larger crystals, with both processes often occurring simultaneously. cabidigitallibrary.org

Influence of Additives on Crystal Network Formation

Additives can significantly modify the crystallization behavior and the resulting crystal network in laurate-rich systems. These modifiers can either accelerate or inhibit crystallization, depending on their chemical nature and concentration. uoguelph.ca

For instance, the addition of diglycerides (DAGs) to laurate-rich fats has been shown to promote higher-temperature nucleation and lead to the formation of denser, more uniform crystal networks with smaller crystals. researchgate.netnih.gov This is attributed to the interaction between DAGs and triglycerides (TAGs), which alters the crystallization pattern. researchgate.netnih.gov Similarly, emulsifiers like monoacylglycerols (MAGs) and sucrose (B13894) esters can influence crystallization. While some long-chain saturated fatty acid-based additives accelerate crystallization, those derived from lauric acid can slow the process down. nih.govuoguelph.ca

The presence of these additives can also affect the microstructure of the crystal network. For example, in some oils, certain emulsifiers lead to the formation of smaller spherulites, which are spherical semi-crystalline structures. acs.org The concentration of the additive is also a key factor; at low concentrations, additives may have a minimal effect, while at higher concentrations, they can significantly alter the crystal morphology. researchgate.net

| Additive Type | Effect on Crystallization | Resulting Crystal Network |

| Diglycerides (DAGs) | Shortens nucleation time, slows crystal growth rate. researchgate.netnih.gov | Denser, more uniform network with smaller crystals. researchgate.netnih.gov |

| Monoacylglycerols (MAGs) | Can accelerate or delay nucleation depending on fatty acid chain length. uoguelph.ca | Can lead to the formation of smaller spherulites. acs.org |

| Sucrose Esters | Can accelerate or slow down crystallization depending on the fatty acid. nih.gov | Can alter the crystallization pattern. nih.gov |

Polymorphic Transitions in this compound Compositions

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, stability, and solubility. google.com In lipid systems, TAGs generally crystallize initially in less stable forms (α and β′) and then transition to the more stable β form over time. nih.gov This transformation is an irreversible process that depends on time and temperature. nih.gov

The presence of additives can influence these polymorphic transitions. For example, the addition of DAGs to laurate-rich fats can alter the crystallization pattern and lead to a decrease in the thickness of the crystalline domain, indicating a change in the polymorphic form. nih.gov The solvent used during crystallization can also determine which polymorph is the most stable. google.com

Understanding and controlling polymorphic transitions is crucial in many applications. For example, in the food industry, the specific polymorphic form of a fat can affect the texture, appearance, and shelf life of a product. nih.gov

Interfacial Phenomena and Self-Assembly

The amphiphilic nature of this compound, with its distinct hydrophilic and hydrophobic regions, drives its behavior at interfaces and its ability to self-assemble into organized structures like micelles and stabilize emulsions.

Micelle Formation and Characterization

In aqueous solutions, surfactant molecules like laurates can self-assemble into spherical or worm-like structures called micelles when their concentration exceeds the critical micelle concentration (CMC). plos.orgacs.org This process is driven by the hydrophobic effect, where the nonpolar tails of the surfactant molecules aggregate to minimize their contact with water.

The formation of micelles is a spontaneous process, as indicated by negative values of the standard free energy of micellization (ΔG°mic). acs.org The structure and properties of these micelles can be influenced by factors such as temperature, pH, and the presence of other molecules. plos.orgnih.gov For instance, in mixed surfactant systems, such as those containing a cationic surfactant and sodium laurate, the formation and viscoelastic properties of worm-like micelles are affected by the concentration of the laurate and the temperature. plos.org

The characterization of micelles often involves techniques such as electrical conductivity measurements to determine the CMC and dynamic light scattering (DLS) to determine their size. acs.org Thermodynamic parameters like the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insights into the driving forces of their formation. acs.org

| Parameter | Description | Significance |

| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles. acs.org | Indicates the efficiency of a surfactant in forming aggregates. acs.org |

| Standard Free Energy of Micellization (ΔG°mic) | The change in free energy associated with micelle formation. acs.org | A negative value indicates a spontaneous process. acs.org |

| Micelle Size | The average diameter of the micelles. | Influences the properties of the solution, such as viscosity. |

Emulsion Stabilization Mechanisms (Physicochemical Aspects)

Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of droplets. This compound and other surfactants play a crucial role in stabilizing these systems by adsorbing at the oil-water interface. This creates a protective layer around the dispersed droplets, preventing them from coalescing. researchgate.net

The effectiveness of a surfactant as an emulsifier is related to its ability to reduce the interfacial tension between the two phases. researchgate.net The structure of the surfactant, including the length of its hydrophobic tail, influences this ability. Longer hydrophobic tails can often solubilize more oil and are more effective at reducing interfacial tension. researchgate.net

The stability of an emulsion is also influenced by the formation of a structured network in the continuous phase, which can be enhanced by the presence of other components like polymers. mdpi.com The required hydrophilic-lipophilic balance (HLB) of the surfactant system is a key parameter for achieving stable emulsions. The HLB value reflects the balance of the size and strength of the hydrophilic and hydrophobic moieties of a surfactant molecule. mdpi.com In some cases, a combination of surfactants is needed to achieve the optimal HLB for a particular oil phase. mdpi.com The physical stability of emulsions can be assessed by monitoring parameters such as droplet size, viscosity, and the creaming index over time. mdpi.com

Surface Activity and Interfacial Tension Studies

The effectiveness of a surfactant in reducing interfacial tension is related to its concentration at the interface. mdpi.com As this compound molecules accumulate at an interface, they orient themselves to satisfy their amphiphilic nature, disrupting the cohesive forces between the bulk phase molecules and thereby lowering the interfacial tension. researchgate.net The reduction in interfacial tension continues as surfactant concentration increases, up to the point where the interface becomes saturated, and micelles may begin to form in the bulk solution, a point known as the critical micelle concentration. nih.gov The efficiency of interfacial tension reduction is a key parameter in evaluating surfactant performance. nih.gov

Research into related ester compounds, such as methyl laurate, demonstrates the principles of adsorption on surfaces. In studies comparing methyl laurate to dodecane (B42187) for modifying sub-bituminous coal surfaces, methyl laurate showed superior performance in making the surface more hydrophobic. mdpi.com This enhanced effect is attributed to the ester group's ability to effectively cover hydrophilic sites on the coal surface, creating a more uniform non-polar layer. mdpi.com This principle highlights how the chemical structure of this compound, specifically its ester functional group and alkyl chain, governs its surface activity.

| Parameter | Description | Relevance to this compound |

| Interfacial Tension (IFT) | The energy required to increase the surface area between two immiscible phases. researchgate.net | This compound, as a surfactant, is expected to lower the IFT between polar and non-polar phases. |

| Surface Activity | The tendency of a compound to adsorb at a surface or interface. google.com | Driven by the amphiphilic structure of the decyl and laurate moieties. |

| Adsorption | The accumulation of molecules of a substance at an interface of a liquid or solid. rsc.org | This compound molecules adsorb at interfaces to lower the system's free energy. researchgate.net |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in the bulk solution. nih.gov | A key characteristic defining the efficiency and behavior of a surfactant solution. |

Integration in Advanced Materials

This compound as a Component in Polymer Science Research

Plasticizers are additives incorporated into polymers to enhance their flexibility, processability, and durability. kinampark.com These are typically low molecular weight substances that position themselves between polymer chains, increasing the "free volume" and reducing the secondary intermolecular forces that hold the chains together. kinampark.commedcraveonline.com This separation of polymer chains allows for greater mobility, resulting in a softer and more deformable material. kinampark.com The introduction of a plasticizer primarily affects the amorphous regions of a polymer, lowering its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. kinampark.com

This compound, as a medium-chain fatty acid ester, fits the profile of a secondary plasticizer. Its molecular size allows it to penetrate the polymer matrix and disrupt chain-to-chain bonding. medcraveonline.com The compatibility between the plasticizer and the polymer is crucial for its effectiveness and permanence, influencing factors like solubility and polarity. medcraveonline.com While primary plasticizers can be used as the sole plasticizing agent, secondary plasticizers like this compound are often used in blends to modify properties or reduce costs. kinampark.commedcraveonline.com The use of bio-based esters as plasticizers is an area of growing interest for polymers like poly(lactic acid) (PLA). google.com

The incorporation of a plasticizer like this compound is expected to induce specific changes in the structural and mechanical properties of a polymer system.

| Property | Effect of Plasticizer Addition | Scientific Rationale |

|---|---|---|

| Flexibility / Elongation at Break | Increase | Increased free volume allows polymer chains to move past one another more easily under stress. kinampark.com |

| Modulus / Tensile Strength | Decrease | Reduced intermolecular forces between polymer chains lower the stress required for deformation. kinampark.com |

| Hardness | Decrease | The material becomes softer as the rigidity of the polymer network is reduced. kinampark.com |

| Glass Transition Temperature (Tg) | Decrease | The plasticizer increases chain mobility, lowering the temperature needed for the transition from a glassy to a rubbery state. kinampark.com |

| Melt Viscosity | Decrease | The polymer flows more easily at elevated temperatures, aiding in processing. kinampark.com |

This table is based on the general principles of polymer plasticization. kinampark.com

Role in Composite Materials (e.g., Intercalation in Layered Structures)

This compound, or more specifically its constituent laurate anion, plays a significant role in the formation of advanced composite materials through intercalation into layered structures. Layered Double Hydroxides (LDHs) are a class of ionic lamellar compounds with positively charged layers and charge-compensating anions in the interlayer region. researchgate.netmdpi.com These interlayer anions can be exchanged with other anions, including long-chain carboxylates like laurate. researchgate.netmdpi.com

The process of intercalation involves inserting guest molecules or ions into the galleries between the layers of a host material. paperswithcode.com Studies have successfully demonstrated the intercalation of laurate anions into Mg-Al and Ni-Al LDHs, often through co-precipitation methods. researchgate.netup.ac.za The successful incorporation of laurate into the LDH structure is confirmed using analytical techniques such as X-ray diffraction (XRD), which shows an increase in the interlayer spacing, and Fourier-transform IR-spectroscopy (FTIR), which confirms the presence of the carboxylate groups. researchgate.netresearchgate.net

Research has shown that laurate can form a bilayer arrangement within the LDH galleries, leading to significant expansion of the interlayer space. up.ac.zaresearchgate.net These organo-modified LDHs exhibit interesting thermal properties and can be used as additives in other materials. researchgate.net The intercalation of organic species like laurate modifies the surface properties of the LDH, changing it from hydrophilic to organophilic and improving its compatibility with polymer matrices for the development of nanocomposites.

| LDH System | Intercalation Method | Key Findings | Source |

|---|---|---|---|

| Mg-Al-LDH | Coprecipitation | Successful intercalation of laurate anions confirmed by FTIR and TEM. Resulting crystals were plate-like with dimensions of 100-200 nm. | researchgate.net |

| LDH-CO3 | Anion Exchange (Regeneration Method) | LDH-laurate featured a bilayer structure within the interlayer galleries, confirmed by XRD and thermal analysis. | up.ac.za |

| Mg-Al-LDH | Surfactant-assisted method | Formation of bilayer-intercalated compounds was confirmed. The material showed distinct phase transformations at elevated temperatures. | researchgate.net |

Adsorption and Surface Modification in Nanomaterials

The functionalization of nanoparticle surfaces is critical for controlling their stability, biocompatibility, and interaction with the surrounding environment. numberanalytics.commdpi.com Adsorption of molecules like this compound can be used to modify the surface properties of nanomaterials. This surface modification can be achieved through covalent or non-covalent interactions, where ligands bind to the nanoparticle surface. The laurate portion of this compound can act as a binding group, particularly to metal or metal oxide nanoparticles, while the decyl tail extends outwards, altering the surface chemistry.

This modification can, for example, impart hydrophobicity to an otherwise hydrophilic nanoparticle, improving its dispersion in non-polar solvents or polymer melts. A key goal of surface modification is to create a stabilizing layer that prevents the aggregation of nanoparticles, which is often driven by high surface energies. numberanalytics.com

Molecular dynamics simulations and experimental studies on the adsorption of a related compound, methyl laurate, on sub-bituminous coal surfaces provide insight into this process. mdpi.com The study found that methyl laurate was more effective than dodecane at creating a hydrophobic surface. mdpi.com The ester group of the laurate molecule effectively covered hydrophilic sites on the surface, leading to a more significant decrease in the oxygen-to-carbon ratio on the surface and forming a more effective isolating layer against water. mdpi.com These findings suggest that this compound would behave similarly, acting as an effective surface modifying agent for various nanomaterials, controlling their surface energy and interfacial behavior.

| Parameter | Unmodified Coal Surface | After Dodecane Adsorption | After Methyl Laurate Adsorption |

|---|---|---|---|

| Surface Carbon Content (%) | 77.13% | 77.86% | 84.16% |

| Surface Oxygen Content (%) | 22.87% | 22.14% | 15.84% |

| Water Layer Distribution Start Point (Å) | N/A | 45.34 Å | 52.34 Å |

Data adapted from a molecular dynamics and experimental study on sub-bituminous coal. mdpi.com The results indicate that methyl laurate provides a more effective hydrophobic layer compared to dodecane. mdpi.com

Conclusion and Future Research Directions in Decyl Laurate Chemistry

Summary of Key Academic Findings

Decyl laurate, with the chemical formula C22H44O2, is the ester of decanol (B1663958) and lauric acid. ontosight.ai It is characterized as a colorless, oily liquid with a mild odor. ontosight.ai While insoluble in water, it readily dissolves in organic solvents like ethanol (B145695) and ether. ontosight.aithegoodscentscompany.com Its chemical structure, featuring a decyl chain linked to a laurate group, imparts amphiphilic properties. ontosight.ai

Key physical and chemical properties are summarized below:

| Property | Value |

| Molecular Weight | 340.58 g/mol nih.gov |

| Density | 0.861 - 0.9 g/cm³ |

| Boiling Point | 388.00 to 390.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 193.33 - 193.5 °C thegoodscentscompany.com |

| Water Solubility | 3.643e-005 mg/L @ 25 °C (estimated) thegoodscentscompany.com |

| LogP (o/w) | 9.956 (estimated) thegoodscentscompany.com |

Spectroscopic data, including 13C NMR and GC-MS, are available for the characterization of this compound. nih.gov

Identified Gaps in Fundamental Understanding